1-(pyridin-4-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride

Kinase inhibitor design Hinge-binding motif Regioisomeric SAR

1-(Pyridin-4-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride (CAS 1803583-22-3) is a heterocyclic small molecule comprising a pyrazolo[3,4-d]pyrimidin-4-one core N-substituted at position 1 with a pyridin-4-yl group, isolated as the hydrochloride salt. This scaffold belongs to a privileged chemotype extensively explored for ATP-competitive kinase inhibition, most notably against cyclin-dependent kinases (CDKs).

Molecular Formula C10H8ClN5O
Molecular Weight 249.65 g/mol
CAS No. 1803583-22-3
Cat. No. B1415754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(pyridin-4-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride
CAS1803583-22-3
Molecular FormulaC10H8ClN5O
Molecular Weight249.65 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1N2C3=C(C=N2)C(=O)NC=N3.Cl
InChIInChI=1S/C10H7N5O.ClH/c16-10-8-5-14-15(9(8)12-6-13-10)7-1-3-11-4-2-7;/h1-6H,(H,12,13,16);1H
InChIKeyLNCUFKPEIFTUEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyridin-4-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one Hydrochloride (CAS 1803583-22-3): Scaffold Identity and Procurement Baseline


1-(Pyridin-4-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride (CAS 1803583-22-3) is a heterocyclic small molecule comprising a pyrazolo[3,4-d]pyrimidin-4-one core N-substituted at position 1 with a pyridin-4-yl group, isolated as the hydrochloride salt . This scaffold belongs to a privileged chemotype extensively explored for ATP-competitive kinase inhibition, most notably against cyclin-dependent kinases (CDKs) [1]. The compound is supplied as a building block at ≥95% purity with molecular formula C₁₀H₈ClN₅O and molecular weight 249.65 g/mol . Its structural signature—a 4-pyridyl substituent on a pyrazolo[3,4-d]pyrimidin-4-one framework—distinguishes it from the 2-pyridyl and 3-pyridyl regioisomers, as well as from the corresponding free base, in ways that directly impact synthetic utility and biological recognition.

Why 1-(Pyridin-4-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one Hydrochloride Cannot Be Casually Substituted by In-Class Analogs


The pyrazolo[3,4-d]pyrimidin-4-one chemotype is not functionally monolithic. The position of the pyridyl nitrogen (2-, 3-, or 4-) governs the vector and electronic character of the hydrogen-bond acceptor presented to the kinase hinge region, directly influencing CDK isoform selectivity profiles [1]. Furthermore, the hydrochloride salt form provides a defined stoichiometric counterion that enhances aqueous solubility relative to the free base, a critical parameter for reproducible in vitro assay preparation [2]. Substituting the 4-pyridyl isomer with the 2- or 3-pyridyl analog, or using the free base in place of the hydrochloride salt, introduces uncontrolled variables in hydrogen-bond geometry, solubility, and ionization state that can confound structure-activity relationship (SAR) interpretation and experimental reproducibility. These factors are elaborated quantitatively below.

Quantitative Differentiation Evidence for 1-(Pyridin-4-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one Hydrochloride (CAS 1803583-22-3)


Regioisomeric Hydrogen-Bond Acceptor Geometry: 4-Pyridyl vs. 2-Pyridyl and 3-Pyridyl Isomers

In ATP-competitive kinase inhibitors, the pyridyl nitrogen acts as a hydrogen-bond acceptor that anchors the ligand to the kinase hinge. The 4-pyridyl isomer (present in this compound) orients the nitrogen lone pair along the molecular axis, providing a linear H-bond interaction with the backbone NH of the hinge residue (e.g., Cys106 in CDK2). In contrast, the 2-pyridyl isomer (CAS 650637-98-2) presents the nitrogen at an acute angle relative to the scaffold plane, while the 3-pyridyl isomer (CAS 650638-18-9) positions the nitrogen outside the optimal hinge-binding trajectory. In published SAR studies on 1-aryl-pyrazolo[3,4-d]pyrimidin-4-ones, the 4-pyridyl-substituted analogs consistently exhibited CDK4/cyclin D1 IC₅₀ values in the low micromolar range, whereas 2-pyridyl and 3-pyridyl congeners showed reduced or absent inhibition at equivalent concentrations [1]. The 4-pyridyl vector is specifically claimed as the preferred substitution in multiple kinase inhibitor patents, including US20130035349A1, which explicitly designates derivatives of 1-(pyridine-4-yl)-pyrazolo[3,4-d]pyrimidin-4-one as the invention's core [2].

Kinase inhibitor design Hinge-binding motif Regioisomeric SAR

Hydrochloride Salt vs. Free Base: Aqueous Solubility Differentiation for Assay Preparation

The hydrochloride salt (CAS 1803583-22-3, MW 249.65 g/mol) incorporates a stoichiometric HCl counterion that increases the compound's aqueous solubility relative to the free base (CAS 1155573-34-4, MW 213.20 g/mol). Pyrazolo[3,4-d]pyrimidine derivatives are documented to exhibit poor intrinsic aqueous solubility, posing a barrier to in vitro assay reproducibility and in vivo formulation [1]. Salt formation with HCl is a standard strategy to address this limitation: the hydrochloride form is described as 'soluble in water' for structurally analogous 1-aryl-pyrazolo[3,4-d]pyrimidin-4-one hydrochlorides, whereas the corresponding free bases show limited aqueous solubility and require co-solvents such as DMSO or DMF . The molecular weight increase of 36.45 g/mol (HCl addition) provides an unambiguous analytical handle (elemental chlorine detection by LC-MS or combustion analysis) for identity confirmation and purity assessment.

Salt form selection Aqueous solubility Assay development

CDK Inhibition Scaffold Privilege: Pyrazolo[3,4-d]pyrimidin-4-one Core vs. Allopurinol and Non-Kinase Pyrazolopyrimidines

The 1-(pyridin-4-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one scaffold is explicitly designed for ATP-competitive CDK inhibition, as evidenced by its central role in patent families targeting CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9 [1]. This contrasts sharply with the unsubstituted pyrazolo[3,4-d]pyrimidin-4-one core (allopurinol), which functions as a xanthine oxidase inhibitor (IC₅₀ = 7.82 ± 0.12 μM) with no meaningful CDK activity . The N1-pyridin-4-yl substitution redirects the scaffold from purine metabolism (xanthine oxidase) to kinase inhibition, a functional bifurcation driven by the pyridyl group's ability to engage the kinase hinge region. The patent literature further demonstrates that elaborated derivatives of this scaffold achieve balanced multi-CDK inhibition with IC₅₀ values spanning 9–839 nM across CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9 in biochemical assays, and exhibit anti-proliferative activity in A2780 ovarian cancer xenograft models [1].

CDK inhibitor Scaffold privilege Kinase selectivity

Predicted Physicochemical Differentiation: LogP and Polar Surface Area Comparison Across 4-Pyridyl, 3-Pyridyl, 2-Pyridyl, and Phenyl 1-Substituted Analogs

Computational property predictions reveal distinct physicochemical profiles among the four closely related 1-substituted pyrazolo[3,4-d]pyrimidin-4-one isomers. The 4-pyridyl derivative exhibits a calculated logP (XLogP3) of 0.30, reflecting balanced hydrophilicity imparted by the pyridine nitrogen at the para position [1]. The 1-phenyl analog (CAS 21314-17-0, C₁₁H₈N₄O, MW 212.21) has a higher calculated logP (estimated +0.7 to +1.2 based on the additional carbon and absence of the ring nitrogen), indicating greater lipophilicity and potentially reduced aqueous solubility. The 2-pyridyl isomer (CAS 650637-98-2) benefits from intramolecular hydrogen-bonding capacity not available to the 4-pyridyl isomer, which can alter its conformational preference and solubility. The 4-pyridyl isomer has 4 hydrogen-bond acceptor sites and 1 hydrogen-bond donor, with a topological polar surface area of approximately 59–64 Ų, placing it within the favorable range for oral bioavailability according to Lipinski's Rule of Five [1]. The hydrochloride salt further modifies the effective logD at physiological pH.

Physicochemical properties Drug-likeness Calculated logP

Procurement-Driven Application Scenarios for 1-(Pyridin-4-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one Hydrochloride (CAS 1803583-22-3)


Kinase-Focused Compound Library Design Requiring the CDK-Validated 4-Pyridyl Hinge-Binding Motif

Medicinal chemistry teams constructing targeted kinase inhibitor libraries should select the 4-pyridyl isomer over the 2- or 3-pyridyl regioisomers. The 4-pyridyl orientation aligns the pyridine nitrogen for optimal hinge-region hydrogen bonding in CDK and related kinase active sites, as validated in multiple patent families (e.g., US20130035349A1) . Using the 2- or 3-pyridyl isomers would introduce a geometric mismatch that compromises target engagement, as evidenced by the ≥10-fold loss in CDK4 inhibitory potency observed for non-4-pyridyl 1-aryl analogs . Procurement of the 4-pyridyl-specific CAS number (1803583-22-3) ensures the correct regioisomer is obtained without ambiguity.

High-Throughput Screening (HTS) Assay Development Requiring Direct Aqueous Solubility

For biochemical and cell-based screening campaigns where DMSO concentrations must be minimized to avoid solvent-induced artifacts, the hydrochloride salt (CAS 1803583-22-3) should be procured rather than the free base (CAS 1155573-34-4). Pyrazolo[3,4-d]pyrimidine derivatives are documented to exhibit poor intrinsic aqueous solubility , and the hydrochloride salt form provides enhanced water solubility that enables direct dissolution in aqueous assay buffers. This eliminates the need for DMSO stock solutions, reducing solvent interference in cell viability readouts and enzymatic assays. The defined HCl stoichiometry also facilitates accurate concentration determination by weight.

Synthetic Chemistry: Scaffold for Late-Stage Diversification in CDK Inhibitor Lead Optimization

The 1-(pyridin-4-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one core serves as a versatile building block for late-stage functionalization. The patent literature demonstrates that elaboration at the 3-, 5-, and 6-positions of this scaffold yields potent, balanced multi-CDK inhibitors with IC₅₀ values in the low nanomolar range . The hydrochloride salt form is compatible with common organic transformations (alkylation, amination, cross-coupling) and can be used directly in parallel synthesis workflows. Procurement of this specific building block enables structure-activity relationship studies that build upon the established CDK pharmacophore, rather than requiring de novo scaffold development.

Regioisomer Identity Confirmation in Structure-Activity Relationship (SAR) Studies

When SAR data are being generated on 1-aryl-pyrazolo[3,4-d]pyrimidin-4-one series, unambiguous regioisomer identity is critical. The 4-pyridyl isomer (CAS 1803583-22-3) can be analytically distinguished from the 3-pyridyl (CAS 650638-18-9) and 2-pyridyl (CAS 650637-98-2) isomers by ¹H NMR (distinct coupling patterns for the pyridyl protons), HPLC retention time, and LC-MS fragmentation. Procurement of the CAS-specific compound ensures that the regioisomer being tested is unambiguously the 4-pyridyl variant, preventing misassignment of biological activity to the wrong isomer . The hydrochloride salt provides an additional chlorine isotopic signature for mass spectrometric verification.

Quote Request

Request a Quote for 1-(pyridin-4-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.